molecular formula C19H15ClN2O3 B14950315 2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide

2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide

Cat. No.: B14950315
M. Wt: 354.8 g/mol
InChI Key: QEDKUJMGQFOTIU-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a synthetic organic compound It is characterized by the presence of a chloro group, a dimethylphenyl group, and a pyrrol-1-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride.

    Attachment of the Pyrrol-1-yl Group: The pyrrol-1-yl group can be attached through a condensation reaction with a suitable pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrol-1-yl moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has several research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s structural features make it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3,4-dimethylphenyl)benzamide: Lacks the pyrrol-1-yl group.

    N-(3,4-Dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide: Lacks the chloro group.

    2-Chloro-N-phenyl-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide: Lacks the dimethyl groups on the phenyl ring.

Uniqueness

The presence of all three functional groups (chloro, dimethylphenyl, and pyrrol-1-yl) in 2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide imparts unique chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

2-chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxopyrrol-1-yl)benzamide

InChI

InChI=1S/C19H15ClN2O3/c1-11-3-4-13(9-12(11)2)21-19(25)15-10-14(5-6-16(15)20)22-17(23)7-8-18(22)24/h3-10H,1-2H3,(H,21,25)

InChI Key

QEDKUJMGQFOTIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C=CC3=O)Cl)C

Origin of Product

United States

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